Cas no 1823402-96-5 (Isoxazole, 5-(difluoromethyl)-3-methyl-)

Isoxazole, 5-(difluoromethyl)-3-methyl-, is a fluorinated heterocyclic compound featuring a difluoromethyl substituent at the 5-position and a methyl group at the 3-position of the isoxazole ring. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The difluoromethyl group contributes to improved bioavailability and resistance to enzymatic degradation, while the isoxazole core offers structural versatility for further functionalization. Its well-defined synthetic route ensures high purity and consistency, making it suitable for research and industrial-scale processes. The compound's stability under various conditions further supports its utility in diverse chemical transformations.
Isoxazole, 5-(difluoromethyl)-3-methyl- structure
1823402-96-5 structure
Product Name:Isoxazole, 5-(difluoromethyl)-3-methyl-
CAS No:1823402-96-5
MF:C5H5F2NO
MW:133.096108198166
MDL:MFCD28962905
CID:5162486
PubChem ID:119053478
Update Time:2026-03-04

Isoxazole, 5-(difluoromethyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Isoxazole, 5-(difluoromethyl)-3-methyl-
    • MDL: MFCD28962905
    • Inchi: 1S/C5H5F2NO/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3
    • InChI Key: XYZAOXAOVUPWFV-UHFFFAOYSA-N
    • SMILES: O1C(C(F)F)=CC(C)=N1

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Isoxazole, 5-(difluoromethyl)-3-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:1823402-96-5)Isoxazole, 5-(difluoromethyl)-3-methyl-
Order Number:A1177896
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:38
Price ($):538.0
Email:sales@amadischem.com

Additional information on Isoxazole, 5-(difluoromethyl)-3-methyl-

5-(Difluoromethyl)-3-methyl-isoxazole: A Comprehensive Overview

5-(Difluoromethyl)-3-methyl-isoxazole

, also known by its CAS number 1823402-96-5, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoxazole family, a class of five-membered rings consisting of four carbon atoms and one nitrogen atom. The presence of a difluoromethyl group at the 5-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-(difluoromethyl)-3-methyl-isoxazole. Researchers have employed diverse strategies, including nucleophilic substitution, cycloaddition reactions, and transition-metal-catalyzed processes, to construct this compound. One notable approach involves the reaction of an appropriate aldehyde with hydroxylamine derivatives under specific conditions to form the isoxazole ring. The introduction of the difluoromethyl group has been achieved through various fluorination techniques, including electrophilic fluorination and metal-mediated coupling reactions.

The structure of 5-(difluoromethyl)-3-methyl-isoxazole is characterized by its planar aromaticity, which arises from conjugation within the isoxazole ring. The electron-withdrawing effects of the difluoromethyl group enhance the electrophilicity of the ring, making it susceptible to nucleophilic attacks. This property has been exploited in numerous chemical transformations, such as Michael additions and nucleophilic aromatic substitutions. Moreover, the methyl group at the 3-position imparts steric hindrance, which can influence reactivity and selectivity in chemical reactions.

One of the most promising applications of 5-(difluoromethyl)-3-methyl-isoxazole lies in its potential as a building block for drug discovery. Isoxazoles are known for their biological activity, particularly in antiviral and anticancer therapies. Recent studies have demonstrated that this compound exhibits potent inhibitory effects against several enzymes involved in viral replication and tumor progression. For instance, researchers have reported its ability to inhibit proteases critical for HIV replication, suggesting its potential as an antiviral agent.

Furthermore, 5-(difluoromethyl)-3-methyl-isoxazole has shown promise in combating multidrug-resistant bacterial strains. Its unique chemical structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preclinical studies have highlighted its efficacy against gram-positive and gram-negative bacteria, making it a candidate for developing novel antibiotics.

In addition to its therapeutic applications, this compound has found utility in materials science. Its ability to act as a ligand in metal coordination complexes has led to its use in catalysis and sensor development. Recent research has focused on incorporating this isoxazole derivative into metal-organic frameworks (MOFs) for gas storage and separation applications.

The environmental impact of 5-(difluoromethyl)-3-methyl-isoxazole has also been a topic of interest. Studies have assessed its biodegradability and toxicity profiles under various conditions. Results indicate that while it exhibits moderate persistence in aquatic environments, its toxicity levels are relatively low compared to other synthetic chemicals.

In conclusion, 5-(difluoromethyl)-3-methyl-isoxazole (CAS No: 1823402-96-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its structure-function relationships and biological activities, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovations.

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Amadis Chemical Company Limited
(CAS:1823402-96-5)Isoxazole, 5-(difluoromethyl)-3-methyl-
A1177896
Purity:99%
Quantity:1g
Price ($):538.0
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